molecular formula C10H12INO2 B1427522 N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide CAS No. 1178947-96-0

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide

Cat. No.: B1427522
CAS No.: 1178947-96-0
M. Wt: 305.11 g/mol
InChI Key: SVIYRIUQIWOGJJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide is an organic compound that features a benzamide core substituted with a hydroxyethyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide typically involves the reaction of 3-iodobenzoic acid with N-methyl ethanolamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to form a hydrogen atom.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-3-iodo-N-methyl-benzamide.

    Reduction: Formation of N-(2-hydroxyethyl)-N-methyl-benzamide.

    Substitution: Formation of N-(2-hydroxyethyl)-3-substituted-N-methyl-benzamide derivatives.

Scientific Research Applications

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide can be compared with other benzamide derivatives such as:

    N-(2-Hydroxyethyl)-3-chloro-N-methyl-benzamide: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.

    N-(2-Hydroxyethyl)-3-bromo-N-methyl-benzamide: Contains a bromine atom, offering a balance between the reactivity of chlorine and iodine.

    N-(2-Hydroxyethyl)-N-methyl-benzamide: Lacks the halogen substituent, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and binding interactions compared to its chloro and bromo counterparts.

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-iodo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIYRIUQIWOGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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